1,3-Propanediol, 2-[(aminomethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-[(aminomethyl)amino]- is a versatile chemical compound with a wide range of applications in various fields. It is known for its unique chemical structure, which includes both hydroxyl and amino groups, making it a valuable intermediate in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-[(aminomethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a metal oxide, and is carried out at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1,3-propanediol, 2-[(aminomethyl)amino]- often involves continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2-[(aminomethyl)amino]- undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-[(aminomethyl)amino]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of biologically active compounds and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1,3-propanediol, 2-[(aminomethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. Additionally, its hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with a methyl group instead of an aminomethyl group.
3-Amino-1,2-propanediol: Differing in the position of the amino group.
Uniqueness
1,3-Propanediol, 2-[(aminomethyl)amino]- stands out due to its unique combination of hydroxyl and aminomethyl groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
819081-00-0 |
---|---|
Molekularformel |
C4H12N2O2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
2-(aminomethylamino)propane-1,3-diol |
InChI |
InChI=1S/C4H12N2O2/c5-3-6-4(1-7)2-8/h4,6-8H,1-3,5H2 |
InChI-Schlüssel |
GDDQVWGBBKWHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)NCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.